6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-methoxyphenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one
Description
6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-methoxyphenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one (CAS: 338957-61-2) is a quinazolinone derivative characterized by a bicyclic core with dichloro substitutions at positions 6 and 6. Key structural features include:
- (4-Methoxyphenyl)sulfanylmethyl moiety at position 2, introducing electron-donating methoxy groups that enhance solubility and modulate electronic properties .
- Molecular formula: C₂₄H₂₀Cl₂N₂O₂S; Molar mass: 471.4 g/mol.
This compound’s design leverages quinazolinone’s pharmacological relevance, often exploited in kinase inhibition and anticancer agent development.
Properties
IUPAC Name |
6,8-dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2S/c1-14-5-4-6-15(2)23(14)28-21(13-31-18-9-7-17(30-3)8-10-18)27-22-19(24(28)29)11-16(25)12-20(22)26/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJCNTBNWXQULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CSC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-methoxyphenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Chlorine Atoms: Chlorination of the quinazolinone core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: The 2,6-dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction.
Attachment of the Methoxyphenylsulfanylmethyl Group: This step involves the reaction of the quinazolinone intermediate with 4-methoxyphenylthiomethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient aromatic system and chlorine substituents at positions 6 and 8 make the compound susceptible to nucleophilic aromatic substitution (NAS).
Key Observations :
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Chlorine atoms at C6 and C8 can be replaced by nucleophiles (e.g., amines, alkoxides) under thermal or catalytic conditions.
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Reaction rates depend on solvent polarity and temperature. Polar aprotic solvents (DMF, DMSO) enhance reactivity.
Example Reaction :
Yields for analogous chloro-quinazolinones range from 65–85% under optimized conditions.
Sulfanyl Group Reactivity
The [(4-methoxyphenyl)sulfanyl]methyl group participates in oxidation and alkylation reactions:
Oxidation to Sulfone/Sulfoxide
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Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the sulfanyl (–S–) group to sulfoxide (–SO–) or sulfone (–SO₂–) :
Reaction conditions:
| Oxidizing Agent | Equiv | Product | Yield (%) |
|---|---|---|---|
| mCPBA | 1 | Sulfoxide | 78 |
| mCPBA | 2 | Sulfone | 82 |
Alkylation/Desulfurization
-
The sulfanyl-methyl group can undergo alkylation with alkyl halides or participate in desulfurization via radical pathways.
Reduction of Quinazolinone Core
The dihydroquinazolin-4-one ring can be reduced to tetrahydroquinazoline derivatives using agents like NaBH₄ or LiAlH₄ :
Key Data :
-
Reduction typically proceeds at 0–5°C to prevent over-reduction.
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Yields for analogous reductions: 70–90% .
Functionalization via Cross-Coupling
The aromatic chlorides enable palladium-catalyzed cross-coupling:
Suzuki–Miyaura Coupling
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Reaction with aryl boronic acids in presence of Pd(PPh₃)₄ :
Conditions :
| Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 80 | 60–75 |
Ring-Opening Reactions
Under strong acidic or basic conditions, the quinazolinone ring undergoes hydrolysis:
Acidic Hydrolysis
-
Concentrated HCl cleaves the lactam ring to form anthranilic acid derivatives:
Typical Yields : ~50–60%.
Photochemical Reactivity
The chlorine atoms and conjugated system enable UV-induced reactions:
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Photodechlorination : UV irradiation (254 nm) in ethanol removes chlorine substituents via radical intermediates.
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Dimerization : Prolonged UV exposure leads to dimer formation through C–C coupling.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |
|---|---|---|---|
| NAS (Cl substitution) | R-NH₂, DMF, 80°C | 6,8-Diamino derivatives | 65–85 |
| Sulfanyl oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide/Sulfone | 75–82 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 6,8-Diarylquinazolinones | 60–75 |
| Reduction | NaBH₄, MeOH, 0°C | Tetrahydroquinazoline | 70–90 |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's structure allows for enhanced interaction with microbial targets, potentially leading to new treatments for infections resistant to conventional antibiotics .
Anticancer Research
There is growing interest in the application of quinazolinone derivatives in cancer therapy. Compounds similar to 6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-methoxyphenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one have demonstrated cytotoxic effects on cancer cell lines. The presence of electron-withdrawing and electron-donating groups in its structure may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The dichlorinated and methoxy-substituted phenyl groups contribute to its biological activity by influencing lipophilicity and electronic properties, which are vital for receptor binding and biological interactions .
Case Studies
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-methoxyphenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Quinazolinone Core
The target compound’s analogues differ primarily in substituents at positions 2 and 3, altering physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparisons
Functional Implications of Substituents
- Hydrophobic Interactions : The 2,6-dimethylphenyl group (target compound) enhances membrane permeability, while benzyl () or trifluoromethyl () substituents further increase lipophilicity.
- Steric Effects : Bulky diphenyl groups in 4d () may hinder interactions with flat binding pockets (e.g., ATP sites in kinases).
Biological Activity
The compound 6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-methoxyphenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one (CAS No. 338957-61-2) is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews its biological activity based on various studies, highlighting its potential therapeutic applications.
- Molecular Formula : C23H20Cl2N2OS
- Molar Mass : 459.36 g/mol
- Structural Characteristics : The compound features dichlorinated and methoxy-substituted aromatic rings, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound encompasses several areas:
1. Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
2. Anticancer Potential
Several studies have explored the anticancer potential of quinazolinone derivatives. For instance, compounds with similar structures have shown cytotoxic effects against different cancer cell lines, including breast and lung cancer. The proposed mechanisms include apoptosis induction and cell cycle arrest.
3. Antioxidant Properties
Antioxidant activity is another area where quinazolinones have shown promise. The presence of electron-donating groups like methoxy enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
4. Anti-inflammatory Effects
Quinazolinone derivatives have also been investigated for anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory pathways.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Cell Signaling Modulation : The ability to modulate signaling pathways related to inflammation and apoptosis contributes to its therapeutic potential.
- Interaction with DNA : Some quinazolinones exhibit the ability to intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells.
Q & A
Q. What methodologies validate theoretical predictions of its reactivity or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
